TQS

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de TQS generalmente implica la reacción de 4-tert-butilanilina con o-fenilendiamina en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen calentar la mezcla a una temperatura específica y mantenerla durante un cierto período para garantizar una reacción completa. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía .

Métodos de producción industrial

La producción industrial de this compound puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, y a menudo implica reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes .

Análisis De Reacciones Químicas

Stereochemical Control in TQS Reactions

The stereochemistry of this compound derivatives is critical for their biological activity. For example, 2,3,5,6TMP-TQS (a methyl-substituted analog) is synthesized via the Povarov reaction , producing exclusively trans-isomers due to steric hindrance from ortho-methyl groups .

-

Mechanistic Insight :

Comparative Stereochemical Outcomes :

| Compound | Reaction Type | Isomer Formed | Rationale |

|---|---|---|---|

| 2,3,5,6TMP-TQS | Povarov reaction | Trans | Ortho-methyl steric hindrance |

| Standard this compound | InCl₃-catalyzed | Cis-cis | Catalyst-controlled selectivity |

Reaction Pathways and Byproducts

This compound derivatives participate in Lewis acid-catalyzed cycloadditions and electrophilic substitutions . For example:

-

Cycloaddition : Forms the quinoline core via [4+2] cyclization .

-

Electrophilic Aromatic Substitution : Introduces substituents (e.g., halogens, methyl groups) at the quinoline’s C-2 and C-3 positions .

Notable Byproducts :

-

This compound-621 : A major metabolite of this compound-168 (a clinical candidate), formed via hepatic oxidation. It retains pharmacological activity by modulating PGC-1α expression .

Comparative Reactivity with Analogous Compounds

This compound derivatives exhibit distinct reactivity compared to structurally related molecules:

Mechanistic Studies and Computational Insights

Advanced computational methods, such as scaled hypersphere search (SHS) , have mapped reaction pathways for this compound-related systems. These studies reveal:

-

Energy Barriers : Carbocation stability in SN1-like mechanisms (e.g., tert-butyl chloride formation) informs this compound reactivity .

-

Transition States : Density functional theory (DFT) calculations identify rate-limiting steps in cyclization .

Example Pathway :

This mirrors this compound’s protonation-deprotonation steps during synthesis .

Aplicaciones Científicas De Investigación

TQS se ha estudiado ampliamente por sus aplicaciones en varios campos científicos:

Química: this compound se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.

Biología: this compound se estudia por su capacidad para modular las funciones de las células inmunitarias y su posible papel en el tratamiento de trastornos relacionados con el sistema inmunitario.

Medicina: This compound muestra promesa en el tratamiento de enfermedades neurodegenerativas como la ELA mediante la modulación de las células inmunitarias mieloides y la regulación positiva de PGC1a

Industria: This compound se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos .

Mecanismo De Acción

TQS ejerce sus efectos modulando las células inmunitarias mieloides a través de la regulación positiva de PGC1a, un coactivador transcripcional que regula los genes involucrados en el metabolismo energético celular. Al regular positivamente PGC1a, this compound normaliza el metabolismo energético celular y la función inmunitaria, lo que lo convierte en un posible agente terapéutico para las enfermedades neurodegenerativas .

Comparación Con Compuestos Similares

Compuestos similares

2-Fenilbenzimidazol: Similar en estructura pero carece del grupo tert-butilo, lo que da como resultado diferentes propiedades químicas.

2-(4-Metilfenil)-1H-benzimidazol: Estructura similar con un grupo metilo en lugar de un grupo tert-butilo, lo que lleva a variaciones en la reactividad y las aplicaciones.

Unicidad de TQS

This compound es único debido a su estructura específica, que le permite modular eficazmente las células inmunitarias mieloides y regular positivamente PGC1a. Esto lo hace particularmente valioso en el tratamiento de enfermedades neurodegenerativas, diferenciándolo de otros compuestos similares .

Actividad Biológica

TQS, particularly in its form this compound-168, has emerged as a significant compound in the realm of neurodegenerative disease research. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on recent studies.

Overview of this compound-168

This compound-168 is a novel small molecule that acts as a PGC-1α enhancer , which is crucial for regulating mitochondrial biogenesis and energy metabolism. It has been developed primarily for the treatment of conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases. The compound's mechanism involves modulating myeloid immune cells by upregulating PGC-1α, thus normalizing energy metabolism and immune function in dysfunctional cells .

This compound-168 enhances the expression of PGC-1α, which plays a pivotal role in:

- Mitochondrial Biogenesis : Increasing the number and function of mitochondria, essential for energy production.

- Cell Energy Metabolism : Normalizing metabolic processes in myeloid cells that are often dysfunctional in neurodegenerative diseases.

This mechanism is particularly relevant in ALS, where myeloid cell dysfunction contributes to disease progression .

Pharmacokinetics and Safety Profile

A Phase 1 clinical trial assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound-168 in healthy volunteers. Key findings include:

- Dose-dependent plasma exposure : The compound demonstrated supra-proportional increases in maximum plasma concentration () and area under the curve (AUC) with higher doses.

- Half-life () : Ranged from 3.2 to 10.5 hours after single doses.

- Safety : this compound-168 was well tolerated with minimal adverse effects reported across various formulations tested .

Efficacy in Animal Models

Preclinical studies have shown that this compound-168 provides notable survival and functional benefits in animal models of ALS and Parkinson's disease. These studies highlight its potential as a disease-modifying therapy:

| Study Type | Disease Model | Key Findings |

|---|---|---|

| Preclinical Trials | ALS | Improved survival rates |

| Preclinical Trials | Parkinson's Disease | Enhanced motor function |

The compound’s immunomodulatory effects have also been documented in vitro using cell lines derived from ALS patients, demonstrating its ability to influence immune responses positively .

Clinical Trial Insights

The Phase 1 study involved 68 healthy participants and focused on both single and multiple dosing regimens. The study design included:

- Single Ascending Dose (SAD) : Evaluated safety across five dose levels.

- Multiple Ascending Dose (MAD) : Assessed safety over seven days with various formulations.

The results indicated that food intake affected but had minimal impact on AUC, suggesting that while absorption may vary with dietary conditions, overall bioavailability remains consistent .

Propiedades

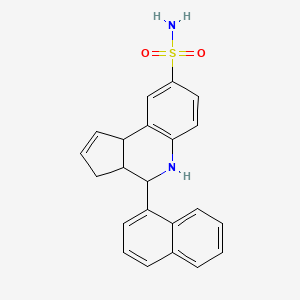

IUPAC Name |

4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZWDJIHABLBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.